

# Recombinant Trypsin in Vaccine Manufacturing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Recombinant Trypsin |           |
| Cat. No.:            | B1353172            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction: The Pivotal Role of Trypsin in Cell-Based Vaccine Manufacturing

Cell-based vaccine manufacturing has emerged as a modern and efficient alternative to traditional egg-based production methods. This approach relies on the large-scale culture of mammalian cells to propagate viruses, which are then harvested, purified, and formulated into vaccines. A critical reagent in this process is trypsin, a serine protease traditionally derived from porcine pancreas. Trypsin plays a dual role: it is essential for detaching adherent cell lines from culture surfaces to enable passaging and scale-up, and it is crucial for the proteolytic activation of certain viruses, a necessary step for their infectivity and efficient propagation.[1][2]

However, the use of animal-derived trypsin presents several challenges in a Good Manufacturing Practice (GMP) environment, including the risk of contamination with adventitious agents like viruses and prions, inherent batch-to-batch variability, and potential supply chain insecurities.[1][3] To mitigate these risks and enhance the safety and consistency of vaccine production, the biopharmaceutical industry is increasingly transitioning to **recombinant trypsin**.

This technical guide provides a comprehensive overview of the use of **recombinant trypsin** in the vaccine manufacturing process. It details the advantages of **recombinant trypsin** over its animal-derived counterpart, provides experimental protocols for its application, presents



quantitative data to support its efficacy, and illustrates key biological pathways and experimental workflows.

### The Superiority of Recombinant Trypsin: A Safer and More Consistent Alternative

**Recombinant trypsin** is produced in well-characterized microbial or plant-based expression systems, such as Pichia pastoris or corn, through recombinant DNA technology.[4][5] This controlled production process eliminates the risks associated with animal-derived materials and offers several distinct advantages:

- Enhanced Safety: Being of non-animal origin, recombinant trypsin is free from animal viruses, prions, and other adventitious agents that could compromise vaccine safety.[1][6]
   This eliminates the need for extensive and sometimes unreliable testing of animal-derived materials.
- High Purity and Consistency: Recombinant production ensures a highly pure and well-characterized enzyme, free from contaminating proteases like chymotrypsin that are often present in animal-derived preparations.[7] This high purity leads to greater lot-to-lot consistency, resulting in more predictable and reproducible manufacturing processes.[6]
- Defined Activity: **Recombinant trypsin** has a well-defined specific activity, allowing for more precise and controlled application in cell culture and viral activation.[5]
- Ethical and Sustainable: The use of **recombinant trypsin** aligns with the growing demand for animal-free reagents, addressing ethical concerns and reducing the reliance on animal sources.

# Core Applications of Recombinant Trypsin in Vaccine Manufacturing

**Recombinant trypsin** is integral to two primary stages of the vaccine manufacturing workflow: cell culture and virus propagation.

#### **Cell Dissociation for Adherent Cell Culture**



Many cell lines used for vaccine production, such as Vero, MDCK, and CHO cells, are anchorage-dependent and require a surface for attachment and growth.[3][4] To expand the cell culture, these adherent cells must be periodically detached from the culture vessel surface, a process known as passaging or subculturing. **Recombinant trypsin** efficiently cleaves the peptide bonds of cell adhesion molecules, such as cadherins and integrins, which anchor the cells to the substrate and to each other.[7] This allows for the gentle and effective dissociation of the cell monolayer into a single-cell suspension for subsequent reseeding into new culture vessels.

### **Proteolytic Activation of Viruses**

For several viruses, including influenza and rotavirus, infectivity is dependent on the proteolytic cleavage of a surface glycoprotein.[1][8] For instance, the hemagglutinin (HA) protein of the influenza virus is synthesized as a precursor, HAO, which must be cleaved into two subunits, HA1 and HA2, to become fusion-competent and initiate infection.[8] Many cell lines used for vaccine production lack the necessary endogenous proteases to perform this cleavage efficiently. Therefore, exogenous trypsin is added to the culture medium to facilitate this activation, enabling multi-cycle replication and high-titer virus production.[9]

### **Quantitative Data Summary**

The following tables summarize quantitative data from various studies, comparing the performance of **recombinant trypsin** with animal-derived trypsin in key aspects of vaccine manufacturing.

Table 1: Comparison of Cell Detachment Time and Viability



| Cell Line               | Trypsin<br>Type         | Concentrati<br>on        | Detachment<br>Time (min)          | Cell<br>Viability (%) | Reference |
|-------------------------|-------------------------|--------------------------|-----------------------------------|-----------------------|-----------|
| Vero                    | Domestic<br>Recombinant | Not Specified            | 17.33                             | >95%                  | [10]      |
| Imported<br>Recombinant | Not Specified           | 9.17                     | >95%                              | [10]                  |           |
| MDCK                    | Recombinant             | Not Specified            | Longer than<br>animal-<br>derived | >94.77%               | [11]      |
| Animal-<br>derived      | Not Specified           | Shorter than recombinant | >94.77%                           | [11]                  |           |

Table 2: Comparison of Virus Yield

| Virus               | Cell Line     | Trypsin<br>Type   | Trypsin<br>Concentrati<br>on (µg/mL) | Virus Titer<br>(log10<br>FFU/mL or<br>HAU/50µl) | Reference |
|---------------------|---------------|-------------------|--------------------------------------|-------------------------------------------------|-----------|
| Influenza<br>A/H1N1 | MDCK SI-6     | Recombinant       | Not Specified                        | Lower than<br>bovine/porcin<br>e                | [11]      |
| Bovine              | 0.4           | 166.1<br>ΗΑU/50μΙ | [11]                                 | _                                               |           |
| Porcine             | 2.1           | 164.2<br>ΗΑU/50μΙ | [11]                                 |                                                 |           |
| Rotavirus<br>RV3-BB | Vero          | Recombinant       | Not Specified                        | Lower than porcine                              | [12]      |
| Porcine             | Not Specified | 7.3 ± 0.3         | [12]                                 |                                                 |           |

### **Experimental Protocols**



# Protocol for Adherent Cell Detachment using Recombinant Trypsin

This protocol provides a general guideline for detaching adherent cells for subculturing. The optimal conditions may vary depending on the cell line.

- Aspirate Culture Medium: Carefully remove the spent culture medium from the flask, ensuring not to disturb the cell monolayer.
- Wash Cells: Gently wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
- Add **Recombinant Trypsin**: Add pre-warmed **recombinant trypsin** solution to the flask, using enough volume to cover the entire cell monolayer (e.g., 1-2 mL for a T-75 flask).
- Incubate: Incubate the flask at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line's adherence. Monitor the cells under a microscope. Detachment is indicated by the cells rounding up and detaching from the surface.
- Inactivate Trypsin: Once the majority of cells are detached, add complete growth medium containing serum to the flask. The serum proteins will inactivate the trypsin. For serum-free cultures, a specific trypsin inhibitor, such as soybean trypsin inhibitor, should be used.
- Cell Collection and Counting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile centrifuge tube. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.
- Reseeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Seed the cells into new culture vessels at the desired density.[13][14]

## Protocol for Influenza Virus Propagation in MDCK Cells using Recombinant Trypsin



This protocol outlines the general steps for propagating influenza virus in Madin-Darby Canine Kidney (MDCK) cells.

- Seed MDCK Cells: Seed MDCK cells in T-flasks or roller bottles and grow them to 90-100% confluency in a complete growth medium.
- Prepare Virus Inoculum: Thaw a vial of influenza virus seed stock and dilute it in a serumfree medium to achieve the desired multiplicity of infection (MOI).
- Infection: Wash the confluent MDCK cell monolayer with sterile PBS. Add the diluted virus inoculum to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.
- Add Recombinant Trypsin: After the adsorption period, remove the virus inoculum and add a serum-free medium containing an optimized concentration of recombinant trypsin (e.g., 1-5 μg/mL). The optimal concentration should be determined empirically for each virus strain and cell line.
- Incubation: Incubate the infected culture at 37°C for 2-3 days. Monitor the culture daily for the appearance of a cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.
- Harvest Virus: Once significant CPE is observed, harvest the supernatant containing the progeny virus.
- Clarification and Titration: Centrifuge the harvested supernatant at a low speed to remove cell debris. The virus titer in the clarified supernatant can be determined using methods such as the hemagglutination (HA) assay or the 50% tissue culture infectious dose (TCID50) assay.[8][15]

# Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway: Trypsin's Dual Role in Viral Infection and Host Cell Response

Trypsin not only facilitates viral entry by cleaving viral surface proteins but can also impact the host cell's innate immune response. For instance, trypsin has been shown to degrade secreted



interferon (IFN), a key antiviral cytokine, thereby dampening the host's antiviral signaling.[9]



#### Click to download full resolution via product page

Caption: Dual role of **recombinant trypsin** in viral activation and modulation of host cell signaling.

### Experimental Workflow: Evaluation of Recombinant Trypsin in a Vaccine Manufacturing Process

The following diagram illustrates a typical workflow for evaluating and implementing **recombinant trypsin** as a replacement for animal-derived trypsin in a vaccine manufacturing process.





Click to download full resolution via product page



Caption: Workflow for the evaluation and implementation of **recombinant trypsin** in vaccine manufacturing.

#### Conclusion

The transition from animal-derived to **recombinant trypsin** represents a significant advancement in the safety, consistency, and reliability of cell-based vaccine manufacturing. By eliminating the risks associated with animal-derived materials and providing a highly pure and consistent reagent, **recombinant trypsin** enables a more robust and controlled production process. While optimization of concentration and protocols is necessary for specific cell lines and viruses, the benefits of enhanced safety and reproducibility make **recombinant trypsin** an indispensable tool for the development and manufacturing of modern vaccines. This guide provides a foundational understanding for researchers and professionals to effectively integrate **recombinant trypsin** into their vaccine development and manufacturing workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Application of Recombinant Trypsin in Vaccine Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]
- 2. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Use Of Roche Recombinant Trypsin For Cell Culture Applications [cellandgene.com]
- 5. diva-portal.org [diva-portal.org]
- 6. xtalks.com [xtalks.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 9. Trypsin promotes efficient influenza vaccine production in MDCK cells by interfering with the antiviral host response PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. ijbiol.com [ijbiol.com]
- 11. Optimization of trypsins for influenza A/H1N1 virus replication in MDCK SI-6 cells, a novel MDCK cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing a manufacturing process to deliver a cost effective and stable liquid human rotavirus vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 13. 胰蛋白酶细胞解离方案 [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recombinant Trypsin in Vaccine Manufacturing: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1353172#recombinant-trypsin-in-vaccine-manufacturing-process]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com